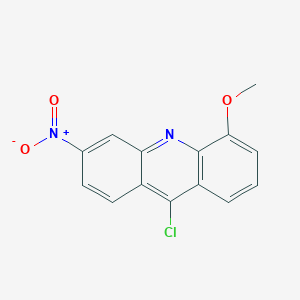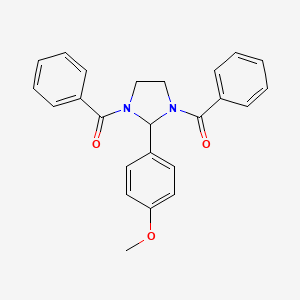![molecular formula C11H12N2O5S B12930740 4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester CAS No. 653586-13-1](/img/structure/B12930740.png)
4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate is a heterocyclic compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate typically involves the reaction of pyrimidine derivatives with acetylthio compounds under controlled conditions . One common method includes the use of triethylamine as a catalyst in a multicomponent reaction involving aldehydes, guanidine, and electron-deficient acetylenic compounds . The reaction is carried out in aqueous media to ensure high yields and efficient separation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with nucleic acids or proteins, disrupting their normal function and leading to antimicrobial or antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activities and used as a precursor in the synthesis of various compounds.
Pyrimidine triazole derivatives: Synthesized via multicomponent reactions and known for their antioxidant and antibacterial properties.
1,3,4-Thiadiazoles: Exhibiting antimicrobial activity and used in the synthesis of more complex heterocyclic systems.
Uniqueness
Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its acetylthio group provides additional reactivity compared to other pyrimidine derivatives, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
653586-13-1 |
|---|---|
Fórmula molecular |
C11H12N2O5S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
dimethyl 2-(acetylsulfanylmethyl)pyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C11H12N2O5S/c1-6(14)19-5-8-12-4-7(10(15)17-2)9(13-8)11(16)18-3/h4H,5H2,1-3H3 |
Clave InChI |
CURYRZSEEMHJLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1=NC=C(C(=N1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


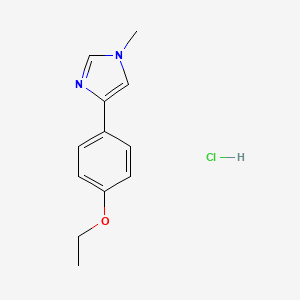
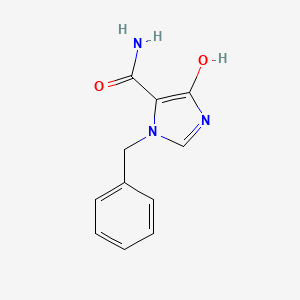
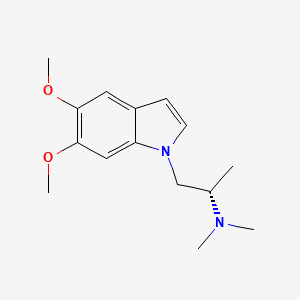
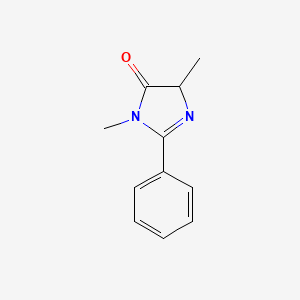

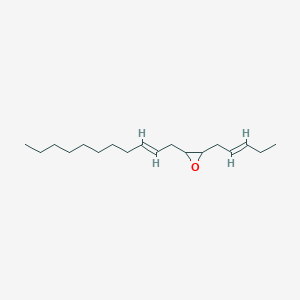
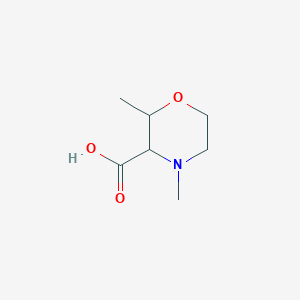
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)

![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)
